molecular formula C18H11FN4O4 B11199166 3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11199166
M. Wt: 366.3 g/mol
InChI Key: LBEFRWJZAKGFOO-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE is a complex organic compound that features multiple functional groups, including benzodioxole, fluorophenyl, and oxadiazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their coupling. Typical synthetic routes might include:

    Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Oxadiazole: This often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step would involve coupling the benzodioxole and oxadiazole intermediates under specific conditions, possibly using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions might target the oxadiazole ring or the fluorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given the bioactive nature of its functional groups.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where its unique structure might interact with specific biological targets.

Industry

In industry, it could be used in the development of new materials, such as polymers or advanced composites, due to its structural properties.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve interactions with biological targets like enzymes or receptors. The benzodioxole and oxadiazole moieties could interact with proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Oxadiazole Derivatives: Compounds like furazolidone, which is an antimicrobial agent.

Uniqueness

The unique combination of benzodioxole, fluorophenyl, and oxadiazole moieties in this compound might confer unique biological activities or chemical properties not found in simpler analogs.

Properties

Molecular Formula

C18H11FN4O4

Molecular Weight

366.3 g/mol

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H11FN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2

InChI Key

LBEFRWJZAKGFOO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)F

Origin of Product

United States

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